2-((Z)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE
Overview
Description
2-((Z)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves multiple steps. One common method involves the condensation of 4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-((Z)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are commonly employed.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
2-((Z)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism by which 2-((Z)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N’-((E)-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-(4-NITROPHENOXY)ACETOHYDRAZIDE
Uniqueness
What sets 2-((Z)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and nitro groups, along with the hydrazinecarboxamide moiety, allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
[[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-11-7-14(4-5-15(11)21(23)24)26-10-13-8-12(3-6-16(13)25-2)9-19-20-17(18)22/h3-9H,10H2,1-2H3,(H3,18,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRBZPZMRZETCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=NNC(=O)N)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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